2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 902278-71-1
VCID: VC6169850
InChI: InChI=1S/C26H20N2O6/c1-32-18-8-9-21-19(12-18)26(31)20(25(30)16-5-3-2-4-6-16)13-28(21)14-24(29)27-17-7-10-22-23(11-17)34-15-33-22/h2-13H,14-15H2,1H3,(H,27,29)
SMILES: COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5
Molecular Formula: C26H20N2O6
Molecular Weight: 456.454

2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide

CAS No.: 902278-71-1

Cat. No.: VC6169850

Molecular Formula: C26H20N2O6

Molecular Weight: 456.454

* For research use only. Not for human or veterinary use.

2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide - 902278-71-1

Specification

CAS No. 902278-71-1
Molecular Formula C26H20N2O6
Molecular Weight 456.454
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)acetamide
Standard InChI InChI=1S/C26H20N2O6/c1-32-18-8-9-21-19(12-18)26(31)20(25(30)16-5-3-2-4-6-16)13-28(21)14-24(29)27-17-7-10-22-23(11-17)34-15-33-22/h2-13H,14-15H2,1H3,(H,27,29)
Standard InChI Key UAQCKWSZJIRLQM-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₆H₂₀N₂O₆, MW: 456.454 g/mol) features a 1,4-dihydroquinoline scaffold substituted at positions 3 and 6 with benzoyl and methoxy groups, respectively. The acetamide side chain connects the quinoline nitrogen to a 1,3-benzodioxole ring, introducing both lipophilic and electron-rich regions. Key structural attributes include:

  • Quinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring, enabling π-π stacking interactions with biological targets .

  • Benzodioxole Moiety: A methylenedioxy group that enhances metabolic stability and membrane permeability.

  • Acetamide Linker: A flexible spacer facilitating interactions with enzyme active sites .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₀N₂O₆
Molecular Weight456.454 g/mol
CAS Registry Number902278-71-1
IUPAC NameN-(1,3-Benzodioxol-5-yl)-2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)acetamide
SMILESCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5
SolubilityNot fully characterized; predicted low aqueous solubility due to high lipophilicity (LogP ≈ 3.8).

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound typically involves a multi-step sequence:

  • Quinoline Core Formation: Cyclocondensation of substituted anilines with β-keto esters under acidic conditions yields the 1,4-dihydroquinoline scaffold .

  • Benzoylation: Introduction of the benzoyl group at position 3 via Friedel-Crafts acylation.

  • Methoxy Group Incorporation: Electrophilic substitution at position 6 using methylating agents like dimethyl sulfate.

  • Acetamide Coupling: Reaction of the quinoline nitrogen with chloroacetyl chloride, followed by amidation with 5-amino-1,3-benzodioxole.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Quinoline formationAcetic acid, reflux, 12 h65–70
BenzoylationBenzoyl chloride, AlCl₃, 80°C55–60
Methoxylation(CH₃O)₂SO₂, NaOH, 60°C75–80
Acetamide couplingChloroacetyl chloride, DMF, RT50–55

Reactivity Profile

The compound undergoes predictable transformations:

  • Oxidation: The 1,4-dihydroquinoline system oxidizes to a fully aromatic quinoline under strong oxidizing agents (e.g., KMnO₄) .

  • Reduction: Catalytic hydrogenation reduces the ketone group at position 4 to a secondary alcohol.

  • Substitution: The methoxy group can be demethylated with BBr₃ to yield a hydroxyl derivative.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), with IC₅₀ values of 1.8 μM and 2.3 μM, respectively . The benzodioxole moiety is critical for suppressing NF-κB signaling, reducing TNF-α production by 72% at 10 μM.

Table 3: Cytotoxicity Data (48 h exposure)

Cell LineIC₅₀ (μM)Mechanism Notes
MCF-712.4 ± 1.2Caspase-3 activation (+220%), G0/G1 arrest
A54918.7 ± 2.1ROS generation (+150%), Bcl-2 downregulation

The benzoyl group enhances DNA intercalation, while the methoxy substituent improves cellular uptake .

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the compound disrupts microbial membrane integrity via quinoline-mediated pore formation .

Comparative Analysis with Related Quinoline Derivatives

Structural Analogues

  • Compound 3d (Benzo[f]quinoline derivative): Exhibits broader anticancer activity but lower selectivity than 902278-71-1 .

  • Acarbose-like α-glucosidase inhibitors: Quinoline-benzimidazole hybrids (e.g., 9d) show superior antidiabetic activity (IC₅₀ = 3.2 μM) but lack anti-inflammatory effects .

Table 4: Pharmacological Comparison

CompoundAnti-Inflammatory IC₅₀ (μM)Anticancer IC₅₀ (μM)Selectivity Index
902278-71-11.8 (COX-2)12.4 (MCF-7)6.9
Benzo[f]quinoline 3dNot reported8.2 (MCF-7)2.1
9d (Benzimidazole)Not applicableN/AN/A

Challenges and Future Directions

Pharmacokinetic Limitations

  • Low Solubility: <0.1 mg/mL in aqueous buffers, necessitating formulation strategies like nanoemulsions.

  • Metabolic Stability: Hepatic microsomal studies indicate rapid CYP3A4-mediated oxidation (t₁/₂ = 22 min) .

Synthetic Optimization

Recent advances in flow chemistry could improve the acetamide coupling step’s yield (currently 50–55%). Computational modeling suggests substituting the benzodioxole with a trifluoromethyl group may enhance target affinity by 30% .

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